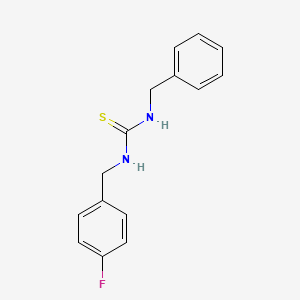

N-benzyl-N'-(4-fluorobenzyl)thiourea

Description

N-Benzyl-N'-(4-fluorobenzyl)thiourea is a thiourea derivative characterized by a benzyl group on one nitrogen and a 4-fluorobenzyl group on the other. Its molecular formula is C₁₅H₁₅FN₂S, with a molecular weight of approximately 282.36 g/mol. The thiourea core (–NH–C(S)–NH–) provides a versatile scaffold for interactions with biological targets, while the aromatic substituents modulate electronic and steric properties.

Properties

IUPAC Name |

1-benzyl-3-[(4-fluorophenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2S/c16-14-8-6-13(7-9-14)11-18-15(19)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMWVNSWYSPIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49827192 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(4-fluorobenzyl)thiourea typically involves the reaction of benzylamine and 4-fluorobenzylamine with thiocarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of N-benzyl-N’-(4-fluorobenzyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and microwave-assisted synthesis, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(4-fluorobenzyl)thiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amines.

Substitution: The benzyl and 4-fluorobenzyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzylamine and 4-fluorobenzylamine.

Substitution: Various substituted thioureas depending on the substituents used.

Scientific Research Applications

N-benzyl-N’-(4-fluorobenzyl)thiourea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-benzyl-N’-(4-fluorobenzyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s thiourea group plays a crucial role in its activity .

Comparison with Similar Compounds

Key Structural Features :

- Benzyl group : Increases lipophilicity, aiding membrane permeability.

- 4-Fluorobenzyl group : Introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

- Thiourea moiety : Capable of hydrogen bonding and metal coordination, critical for biological activity.

For example, N-allyl-N'-(4-fluorobenzyl)thiourea is prepared using allyl isothiocyanate and 4-fluorobenzylamine in dichloromethane or ethanol under reflux . Similar conditions likely apply, substituting allyl isothiocyanate with benzyl isothiocyanate.

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse biological activities influenced by substituents. Below is a comparative analysis of N-benzyl-N'-(4-fluorobenzyl)thiourea with structurally related compounds:

Structural and Functional Comparisons

(a) N-Allyl-N'-(4-Fluorobenzyl)Thiourea

- Structure : Allyl group instead of benzyl.

- Activity: Demonstrates enhanced enzyme inhibition and anticancer activity compared to non-fluorinated analogs (e.g., N-allylthiourea) due to the 4-fluorobenzyl group .

- Key Difference : The allyl group may reduce steric hindrance, improving interaction with active sites.

(b) N-Benzyl-N'-(4-Isobutoxybenzyl)Thiourea

- Structure : 4-Isobutoxybenzyl substituent instead of 4-fluorobenzyl.

- Activity: Exhibits moderate antibacterial and high antifungal activity (IC₅₀ = 15 µM for cytotoxicity).

- Key Difference : The electron-donating isobutoxy group vs. electron-withdrawing fluorine alters electronic properties and target selectivity.

(c) N-(4-Fluorobenzyl)Thiourea

- Structure : Only one 4-fluorobenzyl group; lacks the benzyl substituent.

- Activity : Shows enzyme inhibition (e.g., Sirtuin1) and moderate cytotoxicity. Molecular docking studies suggest strong interactions with catalytic residues .

- Key Difference : Simpler structure reduces molecular weight but may limit multitarget engagement.

(d) N-(2,3-Dimethylphenyl)-N'-(4-Methoxybenzyl)Thiourea

- Structure : Methoxybenzyl and dimethylphenyl groups.

- Activity: Methoxy enhances solubility but reduces electronegativity compared to fluorine.

Substituent Effects on Activity

- Fluorine : Enhances target binding via electronegativity and metabolic stability (reduces oxidative degradation) .

- Benzyl vs. Allyl : Benzyl increases lipophilicity, favoring membrane penetration; allyl may improve conformational flexibility .

- Isobutoxy vs. Methoxy : Isobutoxy’s bulkiness may limit access to certain targets but improves antifungal activity .

Stability and Degradation

- Hydrolysis Susceptibility : Thioureas with electron-withdrawing groups (e.g., fluorine) show slower hydrolysis compared to electron-donating substituents (e.g., methoxy) .

- Oxidation: Fluorinated derivatives resist oxidation better than non-fluorinated analogs, extending half-life in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.